N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

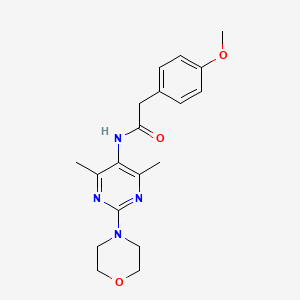

While specific synthesis information for the requested compound is not available, related compounds such as ‘N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-diethoxyethyl)oxamide have been used in scientific research due to their diverse applications in various fields. Their unique structure allows for the exploration of new possibilities in drug discovery, material science, and chemical synthesis.Molecular Structure Analysis

The structure of a related compound, [2-[(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoethyl] acetate, contains total 40 bond(s); 22 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 secondary amide(s) (aliphatic), and 1 tertiary amide(s) (aliphatic) .Scientific Research Applications

Anticancer Activity

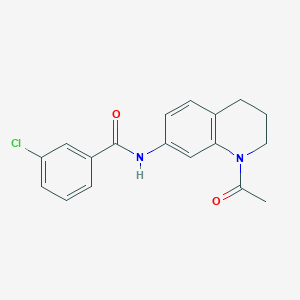

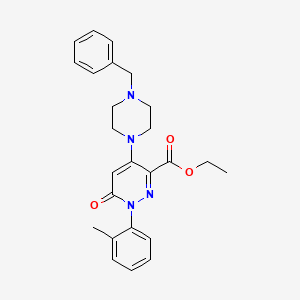

The synthesis of novel carbazole derivatives, including N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide , has been investigated for their potential as anticancer agents . Carbazole derivatives, such as ellipticin and alkaloids like vincristine and vinblastine, have established roles in cancer treatment. Researchers have explored the cytotoxic activity of these compounds against breast cancer cells (e.g., B20) to assess their effectiveness in inhibiting cancer growth.

Immunostimulants

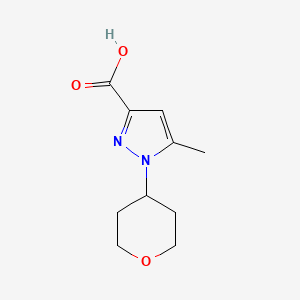

Given the clinical need for immunostimulants, scientists have explored novel compounds that enhance immune responses. The fused pyrrolo [2,3-c]carbazol-6-one (Figure 1) has been studied for its ability to potentiate interferon-γ (IFN-γ) induction of MHC-class π molecules . IFN-γ plays a crucial role in immune activation and defense against infections, autoimmune diseases, and acquired immune deficiency syndrome (AIDS).

!Figure 1

Thiazolidine Derivatives

Compound 3a, derived from N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide , reacts with chloroacetic acid to form a thiazolidine derivative (compound 5). Thiazolidines are interesting heterocyclic compounds with diverse applications in medicinal chemistry .

Thiadiazino Derivatives

Interaction of compound 3c with thionyl chloride leads to cyclization, yielding the [1,2,6]thiadiazino derivative 6. Upon heating with ethyl formate, compound 6 gives the corresponding N-formyl derivative 7. Thiadiazino derivatives have potential pharmacological activities and are worth further exploration .

Azepine and 1,9-Diphenyl Acetyl Derivatives

Acylation of carbazole 1 with succinoyl chloride or phenylacetyl chloride produces azepine (compound 11) and 1,9-diphenyl acetyl derivatives (compound 14), respectively. These compounds can serve as building blocks for more complex structures with potential biological activities .

Future Research Directions

Researchers continue to investigate the pharmacological properties, bioavailability, and safety profiles of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide and its derivatives. Future studies may explore additional therapeutic applications, mechanism of action, and optimization of drug-like properties.

properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c1-12(22)21-9-3-5-13-7-8-16(11-17(13)21)20-18(23)14-4-2-6-15(19)10-14/h2,4,6-8,10-11H,3,5,9H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVUWZGMHWDDMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2368294.png)

![N-(2-bromo-4-methylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2368298.png)

![N-(3-(dimethylamino)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2368302.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2368304.png)

![(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2368305.png)

![2-{[1,1'-biphenyl]-4-yl}-N-(cyanomethyl)-N-methylacetamide](/img/structure/B2368307.png)

![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2368313.png)